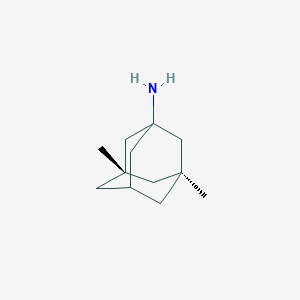
3.5-DiMethyl-1-aMinoadaMantane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Grignard Method: This method involves the reaction of 1-bromo-3,5-dimethyladamantane with methyl lithium under ultrasonic conditions to form 1-lithium-3,5-dimethyladamantane.
Acetonitrile Method: 1,3-dimethyladamantane is brominated to form 1-bromo-3,5-dimethyladamantane, which is then acetylated to form 1-acetamido-3,5-dimethyladamantane.
Urea Method: 1,3-dimethyladamantane is brominated to form 1-bromo-3,5-dimethyladamantane, which reacts with urea to form N-3,5-dimethyladamantane-1-yl urea.
Industrial Production Methods
The industrial production of memantine hydrochloride typically involves the acetonitrile method due to its higher yield and simpler reaction conditions compared to other methods .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Memantine hydrochloride can undergo oxidation reactions, although these are less common in its typical applications.
Reduction: The compound can be reduced under specific conditions, but this is not a primary reaction pathway.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as ammonia or amines can react with memantine hydrochloride under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted adamantane derivatives .
Scientific Research Applications
Chemistry
Memantine hydrochloride is used as a building block in the synthesis of various organic compounds due to its stable adamantane structure .
Biology
In biological research, memantine hydrochloride is used to study NMDA receptor function and its role in neurodegenerative diseases .
Medicine
The primary medical application of memantine hydrochloride is in the treatment of Alzheimer’s disease. It helps to alleviate symptoms by blocking excessive NMDA receptor activity, which is believed to contribute to the neurodegenerative process .
Industry
In the pharmaceutical industry, memantine hydrochloride is used in the formulation of drugs for neurodegenerative diseases.
Mechanism of Action
Memantine hydrochloride exerts its effects by acting as an uncompetitive antagonist of the NMDA receptor. This receptor is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and memory function. By blocking the NMDA receptor, memantine hydrochloride prevents excessive calcium influx into neurons, which can lead to cell damage and death . This mechanism helps to protect neurons and improve cognitive function in patients with Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Amantadine: Another adamantane derivative used primarily as an antiviral and in the treatment of Parkinson’s disease.
Rimantadine: Similar to amantadine, used as an antiviral agent.
Adapromine: An adamantane derivative with potential antiviral properties.
Uniqueness
Memantine hydrochloride is unique among these compounds due to its specific action on the NMDA receptor, making it particularly effective in treating Alzheimer’s disease. While other adamantane derivatives like amantadine and rimantadine have antiviral properties, memantine hydrochloride’s neuroprotective effects set it apart .
Properties
Molecular Formula |
C12H21N |
|---|---|
Molecular Weight |
179.30 g/mol |
IUPAC Name |
(3S,5S)-3,5-dimethyladamantan-1-amine |
InChI |
InChI=1S/C12H21N/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8,13H2,1-2H3/t9?,10-,11-,12?/m0/s1 |
InChI Key |
BUGYDGFZZOZRHP-YECOWLKZSA-N |
Isomeric SMILES |
C[C@]12CC3C[C@@](C1)(CC(C3)(C2)N)C |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















